REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][CH2:4][O:5][c:6]1[c:7]([CH:8]=[O:9])[cH:10][cH:11][c:12]([O:14][CH2:15][O:16][CH2:17][CH3:18])[cH:13]1.[Cl:30][CH2:31][Cl:32].[OH:19][O:20][C:21]([c:22]1[cH:23][c:24]([Cl:25])[cH:26][cH:27][cH:28]1)=[O:29]>>[CH2:1]([CH3:2])[O:3][CH2:4][O:5][c:6]1[c:7]([OH:19])[cH:10][cH:11][c:12]([O:14][CH2:15][O:16][CH2:17][CH3:18])[cH:13]1
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Name
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CCOCOc1ccc(C=O)c(OCOCC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCOc1ccc(C=O)c(OCOCC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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CCOCOc1ccc(O)c(OCOCC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |